![molecular formula C20H22O4 B14229809 Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate CAS No. 721968-49-6](/img/structure/B14229809.png)
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate is an organic compound with the molecular formula C18H20O4 It is a derivative of cinnamic acid, featuring a benzyloxy and an ethoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 4-(benzyloxy)-3-ethoxycinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ethoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-3-ethoxybenzaldehyde or 4-(benzyloxy)-3-ethoxybenzoic acid.
Reduction: Formation of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy and ethoxy groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Ethyl 3-[4-(ethoxy)phenyl]prop-2-enoate: Lacks the benzyloxy group, which can influence its chemical properties and applications.
Ethyl 3-[4-(methoxy)phenyl]prop-2-enoate: Contains a methoxy group instead of a benzyloxy group, leading to differences in steric and electronic effects.
Propriétés
Numéro CAS |
721968-49-6 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
ethyl 3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H22O4/c1-3-22-19-14-16(11-13-20(21)23-4-2)10-12-18(19)24-15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3 |
Clé InChI |
OSVCVDNPZMMIEE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=CC(=O)OCC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


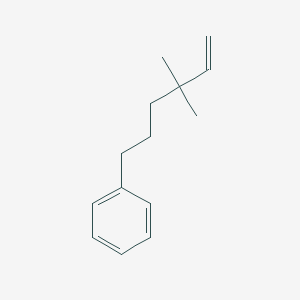
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
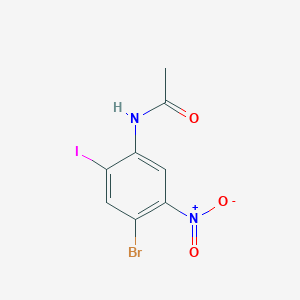
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
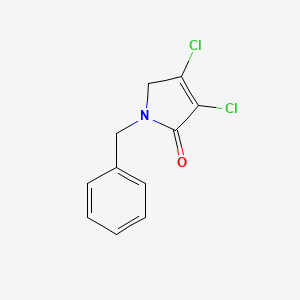

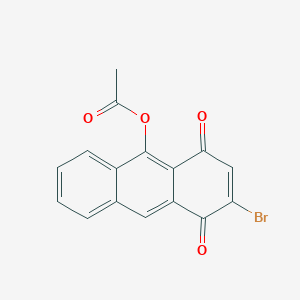
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
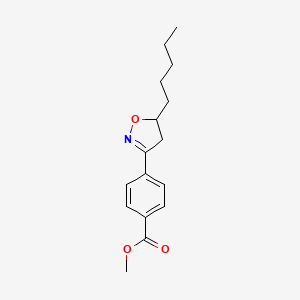
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
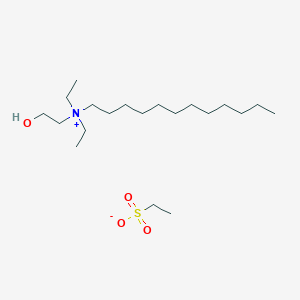

![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
